4-Nitrophenyl 4,6-cyclohexylidene-b-D-mannopyranoside
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Overview
Description
4-Nitrophenyl 4,6-cyclohexylidene-b-D-mannopyranoside is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its nitrophenyl group and cyclohexylidene moiety attached to a b-D-mannopyranoside sugar derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4,6-cyclohexylidene-b-D-mannopyranoside typically involves the following steps:
Activation of the Sugar Derivative: The b-D-mannopyranoside is activated using a suitable activating agent such as trifluoromethanesulfonic acid (TfOH) to form a reactive intermediate.
Coupling Reaction: The activated sugar derivative is then coupled with 4-nitrophenol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Cyclohexylidene Formation: The cyclohexylidene moiety is introduced through a reaction with cyclohexanone under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 4,6-cyclohexylidene-b-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups on the sugar moiety can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Alkylated sugar derivatives.
Scientific Research Applications
4-Nitrophenyl 4,6-cyclohexylidene-b-D-mannopyranoside has several applications in scientific research:
Chemistry: It is used as a substrate in organic synthesis and as a building block for the construction of complex molecules.
Biology: The compound is utilized in glycoprotein research to study enzyme activities and glycosylation patterns.
Industry: The compound can be used in the production of bioactive molecules and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-Nitrophenyl 4,6-cyclohexylidene-b-D-mannopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclohexylidene moiety can influence the compound's binding affinity and specificity to target molecules.
Comparison with Similar Compounds
4-Nitrophenyl 4,6-cyclohexylidene-b-D-mannopyranoside is unique due to its specific structural features. Similar compounds include:
4-Nitrophenyl \u03B2-D-glucopyranoside: Similar structure but with a glucose derivative instead of mannose.
4-Nitrophenyl \u03B2-D-galactopyranoside: Another sugar derivative with galactose instead of mannose.
4-Nitrophenyl \u03B2-D-mannopyranoside: Lacks the cyclohexylidene moiety.
These compounds differ in their sugar components and functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO8/c20-14-15(21)17(25-12-6-4-11(5-7-12)19(22)23)26-13-10-24-18(27-16(13)14)8-2-1-3-9-18/h4-7,13-17,20-21H,1-3,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZQEKQIBZZACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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